

Cross-validation of different analytical methods for Artabsin detection

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Compound of Interest

Compound Name: Artabsin

Cat. No.: B1202127

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A Comparative Guide to Analytical Methods for Artabsin Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four common analytical methods for the detection and quantification of **Artabsin**, a sesquiterpene lactone of significant interest in pharmaceutical research. The comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) is intended to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, specificity, and throughput.

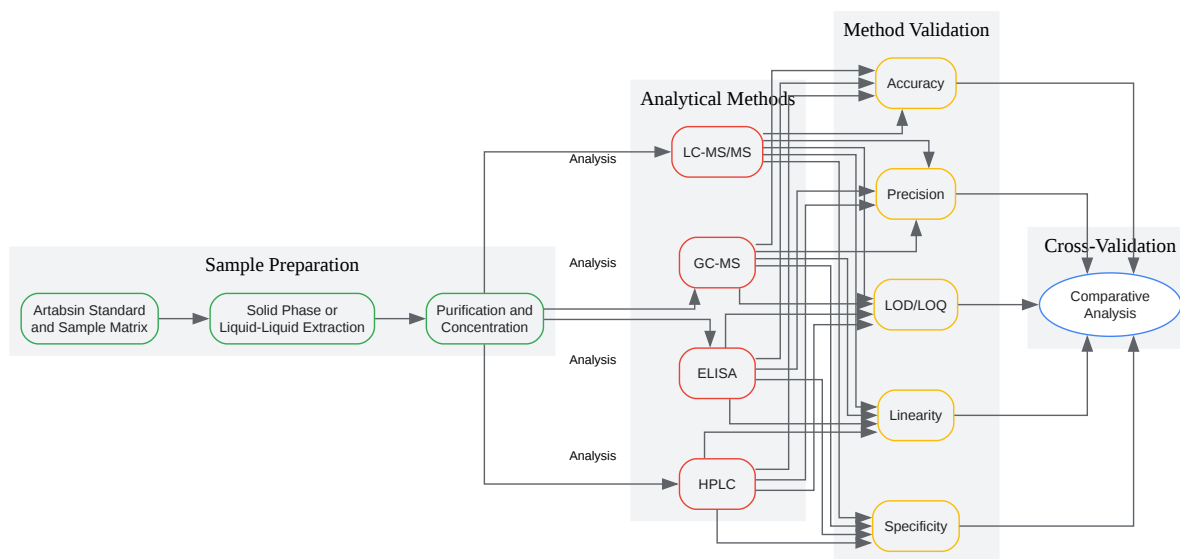
Data Presentation: A Comparative Analysis

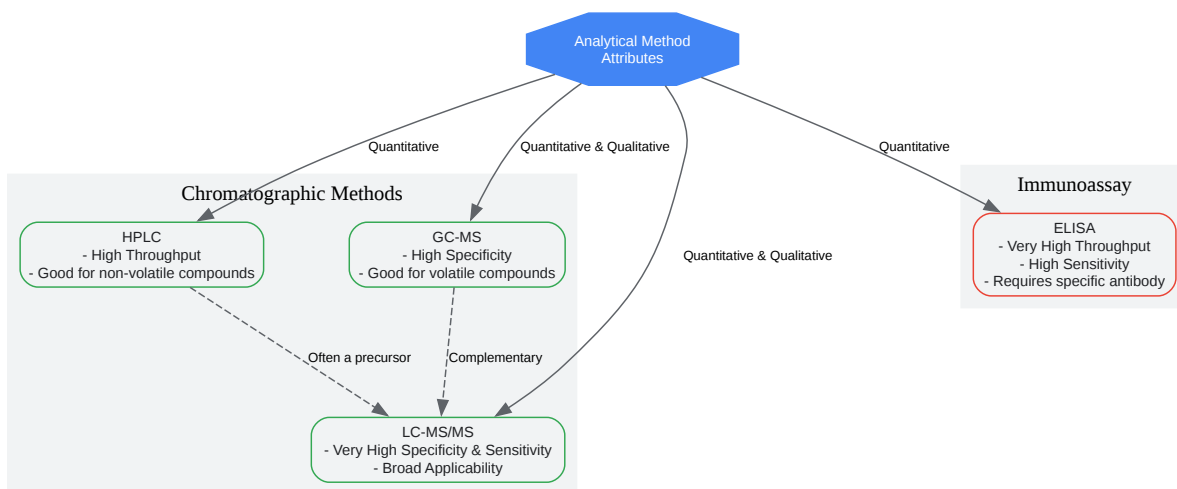
The following table summarizes the key performance characteristics of each analytical method for the detection of sesquiterpene lactones, providing a quantitative basis for comparison. Data presented is a synthesis from multiple studies on compounds structurally related to **Artabsin**.

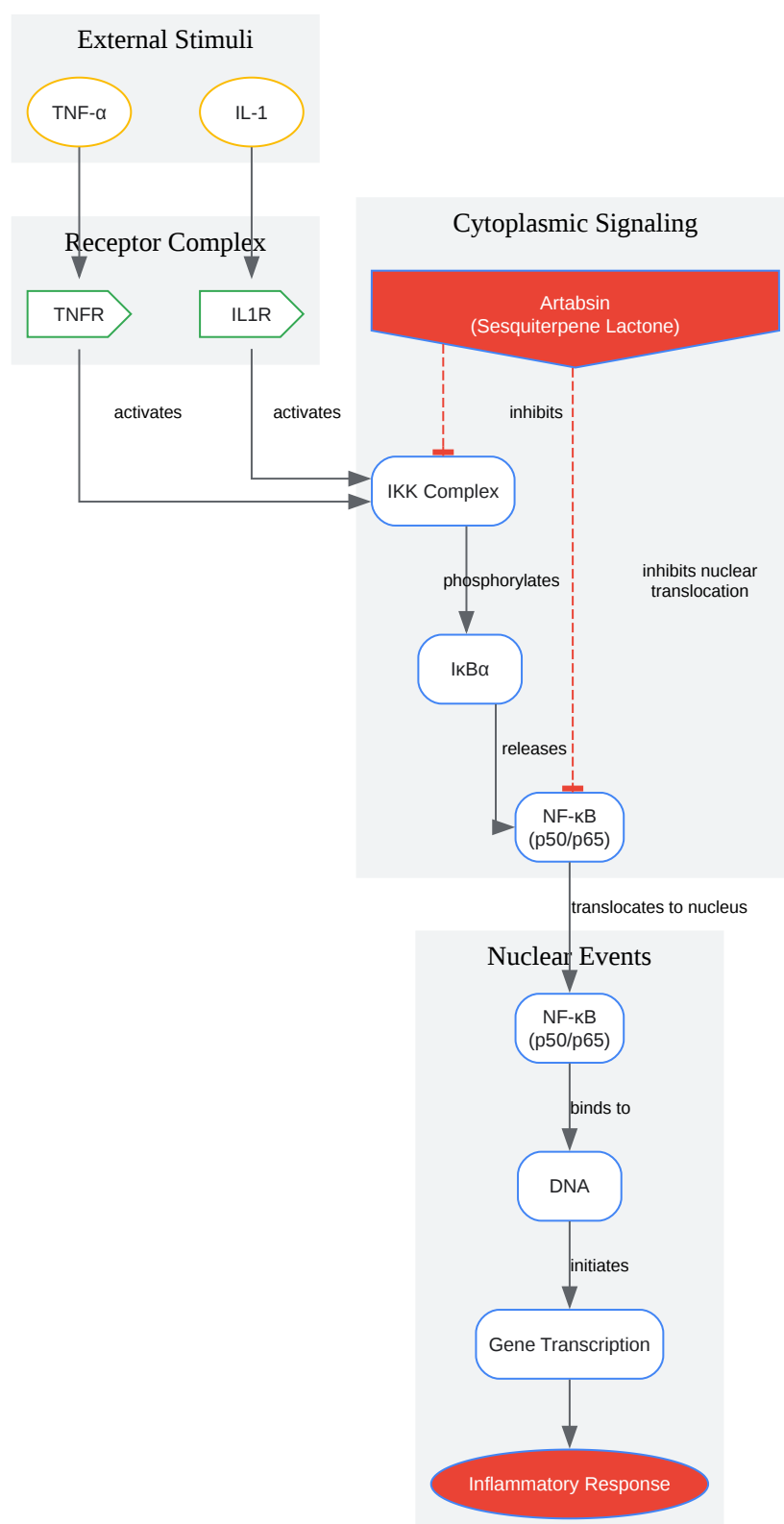
Parameter	HPLC-UV/ELSD	GC-MS	LC-MS/MS	ELISA
Limit of Detection (LOD)	2 - 7 µg/mL[1]	~50 ng[2]	0.025 - 0.25 µg/mL[3]	pg/mL to ng/mL range
Limit of Quantification (LOQ)	6 - 21 µg/mL[1]	~180 ng[2]	Lower and upper limits quantifiable[3]	ng/mL range
**Linearity (R ²) **	> 0.998[1]	> 0.999[2]	> 0.999[4][5]	N/A (typically sigmoidal curve)
Precision (%RSD)	< 10%[1]	< 2.5%[4]	< 3.5% (intra- and inter-day)[3]	< 15%
Accuracy (% Recovery)	74 - 90%[1]	96 - 103%[6]	98 - 105%[3]	80 - 120%
Specificity	Moderate to High	High	Very High	High (depends on antibody)
Throughput	High	Moderate	Moderate to High	Very High

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for cross-validating analytical methods and a logical comparison of their key attributes.







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